PI3Kδ Selectivity Profile of 4,6-Disubstituted Indazole Scaffolds
While direct quantitative data for 4,6-difluoro-2-methyl-2H-indazole itself is not available in the public literature, class-level evidence from a series of 4,6-disubstituted indazole derivatives provides a quantitative baseline for the scaffold's selectivity profile. In kinase cross-screening studies, a representative 4,6-disubstituted-1H-indazole compound (compound 172) demonstrated significant PI3Kδ inhibitory activity (pIC50 = 7.0), with substantially lower activity against other PI3K isoforms (α pIC50 = 5.0, β pIC50 = 5.2, γ pIC50 = 5.2) [1]. This indicates that the 4,6-disubstituted indazole core confers a selectivity advantage for PI3Kδ over other isoforms, with selectivity ratios of approximately 100-fold (α), 63-fold (β), and 63-fold (γ) based on pIC50 differences [1].
| Evidence Dimension | PI3K isoform inhibitory activity (pIC50) |
|---|---|
| Target Compound Data | Representative 4,6-disubstituted-1H-indazole (compound 172): PI3Kδ pIC50 = 7.0 |
| Comparator Or Baseline | PI3Kα pIC50 = 5.0; PI3Kβ pIC50 = 5.2; PI3Kγ pIC50 = 5.2 |
| Quantified Difference | ΔpIC50 = 2.0 (α), 1.8 (β), 1.8 (γ); ~63-100 fold selectivity |
| Conditions | In vitro kinase inhibition assay; PI3K isoform panel |
Why This Matters
This class-level evidence suggests that 4,6-difluoro-2-methyl-2H-indazole, as a 4,6-disubstituted indazole, may be a suitable starting scaffold for developing selective PI3Kδ inhibitors, whereas non-4,6-disubstituted indazoles lack this demonstrated selectivity profile.
- [1] Henley, Z. A. et al. From PIM1 to PI3Kδ via GSK3β: Target Hopping through the Kinome. ACS Med. Chem. Lett. 2017, 8, 10, 1073-1078. DOI: 10.1021/acsmedchemlett.7b00296. View Source
